molecular formula C10H8FN3OS B12239640 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B12239640
M. Wt: 237.26 g/mol
InChI Key: MKUPOPPKHOAUHO-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound that contains a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Coupling with Pyridine Derivative: The thiazole derivative is then coupled with a pyridine-4-carboxylic acid derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.

    3-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    3-fluoro-N-(4-ethyl-1,3-thiazol-2-yl)pyridine-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the fluorine atom in 3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide enhances its lipophilicity and metabolic stability, making it a unique compound with potential advantages in drug development and other applications.

Properties

Molecular Formula

C10H8FN3OS

Molecular Weight

237.26 g/mol

IUPAC Name

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C10H8FN3OS/c1-6-5-16-10(13-6)14-9(15)7-2-3-12-4-8(7)11/h2-5H,1H3,(H,13,14,15)

InChI Key

MKUPOPPKHOAUHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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